molecular formula C14H9ClO2 B1298334 4-(chloromethyl)-2H-benzo[h]chromen-2-one CAS No. 41321-76-0

4-(chloromethyl)-2H-benzo[h]chromen-2-one

Cat. No. B1298334
CAS RN: 41321-76-0
M. Wt: 244.67 g/mol
InChI Key: ZKKZXZILYDCFSC-UHFFFAOYSA-N
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Description

The compound "4-(chloromethyl)-2H-benzo[h]chromen-2-one" is a derivative of the chromen-2-one family, which is characterized by a benzopyran moiety and is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The chromen-2-one derivatives are known for their diverse biological activities and their ability to interact with different biological targets .

Synthesis Analysis

The synthesis of chromen-2-one derivatives can be achieved through various methods. For instance, the interaction of 4-methoxy-1-naphthol with different cyano compounds has been used to synthesize 4H-benzo[h]chromene derivatives . A green, catalyst-free, and solvent-free method using microwave irradiation has been reported for the synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, which is a more advanced and milder approach compared to traditional methods . Additionally, a one-pot synthesis involving aldolization and intramolecular S_NAr processes has been developed for fluorinated 4H-benzo[h]chromen-4-one derivatives .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives has been extensively studied using various spectroscopic methods and X-ray diffraction. For example, the crystal structure of a sulfur analogue of 4,7-dimethyl-2H-chromen-2-one has been determined, revealing a planar molecular skeleton due to extended π-bonding . Similarly, the crystal structure of a derivative from α-lapachone has been reported, showing E stereochemistry and dimer formation through classical hydrogen bonds .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo a variety of chemical reactions. Photo-reorganization of certain chromen-4-ones has been shown to lead to the formation of angular pentacyclic compounds, demonstrating the potential for these molecules to be used in the synthesis of complex organic structures . Moreover, alkylation reactions have been employed to produce epoxypropoxy derivatives of 4-hydroxy-2H-chromen-2-ones, which can be further modified with amines and acylated to obtain new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The vibrational properties of these compounds have been studied using infrared and Raman spectroscopy, and their electronic transitions have been analyzed using UV-Vis spectroscopy and time-dependent density functional theory (TD-DFT) calculations . The presence of substituents such as fluorine atoms can significantly affect the reactivity and properties of these molecules .

Scientific Research Applications

Synthesis and Medicinal Chemistry

4-(Chloromethyl)-2H-benzo[h]chromen-2-one and its derivatives have been extensively studied for their synthesis and potential applications in medicinal chemistry. A study by Maruyama, Tobimatsu, and Naruta (1979) explored the methylation of similar compounds, which is a foundational step in the synthesis of various derivatives (Maruyama, Tobimatsu, & Naruta, 1979). Additionally, Avetisyan, Alvandzhyan, and Avetisyan (2009) reported the synthesis of 4-hydroxy-2H-chromen-2-ones, a key class of compounds in this field, demonstrating the broad applicability of these methods in creating bioactive molecules (Avetisyan, Alvandzhyan, & Avetisyan, 2009).

Antitumor Activity

The derivatives of 4-(chloromethyl)-2H-benzo[h]chromen-2-one have shown significant promise in antitumor activity. Dong et al. (2011) investigated 4-amino-2H-benzo[h]chromen-2-one (ABO) and its analogs, finding them to be potent in vitro anticancer agents. This research highlights the potential of these compounds in the development of new anticancer drugs (Dong et al., 2011).

Novel Synthesis Methods

Researchers are also focusing on developing novel and efficient synthesis methods for these compounds. For example, Maleki (2016) reported a green, one-pot synthesis of 2-amino-4H-benzo[g]chromenes, emphasizing environmentally friendly approaches in chemical synthesis (Maleki, 2016).

Green Chemistry and Nanotechnology

The application of green chemistry principles and nanotechnology in the synthesis of these compounds is an emerging area of interest. Mohammadipour, Bamoniri, and Mirjalili (2020) discussed the use of nano-kaoline/BF3/Fe3O4 as a superparamagnetic nanocatalyst in the synthesis of 4H-chromenes, highlighting the integration of nanotechnology in chemical synthesis (Mohammadipour, Bamoniri, & Mirjalili, 2020).

Photochromism and Spectroscopy

The photochromic properties of chromene crystals, including derivatives of 4-(chloromethyl)-2H-benzo[h]chromen-2-one, have been studied for their potential applications in materials science. Hobley et al. (2000) explored the photochromism of chromene compounds, which could have implications for optical and electronic applications (Hobley et al., 2000).

Future Directions

The future directions for “4-(chloromethyl)-2H-benzo[h]chromen-2-one” involve improving the methodologies of its synthesis . This includes developing more efficient and innovative ways of manufacturing such molecules .

properties

IUPAC Name

4-(chloromethyl)benzo[h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-8-10-7-13(16)17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKZXZILYDCFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359126
Record name 4-(chloromethyl)-2H-benzo[h]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-2H-benzo[h]chromen-2-one

CAS RN

41321-76-0
Record name 4-(chloromethyl)-2H-benzo[h]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Palanisamy, R Subramanian, S Sankari… - World Journal of …, 2017 - wjpsonline.com
Three coumarin thiopropionic acid (4, 7, and 10) derivatives have been synthesized from the key-intermediates 4-(chloromethyl)-6-methyl-2H-chromen-2-one (3), 4-(chloromethyl)-6-…
Number of citations: 2 www.wjpsonline.com
AS Abd‐El‐Aziz, HM Mohamed… - Journal of …, 2007 - Wiley Online Library
Several derivatives of coumarin‐3N‐carboxamides (3‐21) have been prepared via the reaction of the coumarin‐3‐carbonyl chloride (1) with a number of nucleophiles. Novel double‐…
Number of citations: 31 onlinelibrary.wiley.com
MC Moraes, EJ Lenardão, T Barcellos - Arkivoc, 2021 - arkat-usa.org
A series of functionalized C4-substituted coumarins were synthesized by exploring the reaction of activated and non-activated phenols and β-ketoesters under solvent-free conditions in …
Number of citations: 1 www.arkat-usa.org
MC de Moraes, R Frassini, M Roesch-Ely, FR de Paula… - 2023 - chemrxiv.org
A new series of compounds planned by molecular hybridization of the nucleobases uracil and thymine, or the xanthine theobromine, with coumarins, and linked through 1,2,3-triazole …
Number of citations: 0 chemrxiv.org
P Unde, LR Patil, SD Bhakare, DD Anuse - Available at SSRN 4382784 - papers.ssrn.com
Abstract: Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches. For this reason, many efforts are being dedicated …
Number of citations: 0 papers.ssrn.com

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